4-aminobutane-1-thiol
CAS No.: 21100-03-8
Cat. No.: VC2308376
Molecular Formula: C4H11NS
Molecular Weight: 105.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21100-03-8 |
---|---|
Molecular Formula | C4H11NS |
Molecular Weight | 105.2 g/mol |
IUPAC Name | 4-aminobutane-1-thiol |
Standard InChI | InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2 |
Standard InChI Key | RIRRYXTXJAZPMP-UHFFFAOYSA-N |
SMILES | C(CCS)CN |
Canonical SMILES | C(CCS)CN |
Introduction
Physical and Chemical Properties
4-Aminobutane-1-thiol presents as a liquid at standard temperature and pressure with distinct physical and chemical characteristics that influence its handling and applications. Its physical properties have been well-documented through various analytical methods.
The compound has a molecular weight of 105.2 g/mol, which is consistent with its molecular formula C4H11NS. It has a reported density of 0.936 g/cm³, making it slightly less dense than water . The boiling point of 4-aminobutane-1-thiol is 175°C at standard pressure (760 mmHg), and it has a flash point of 59.6°C, indicating its flammability at elevated temperatures .
Table 1: Physical Properties of 4-Aminobutane-1-thiol
Property | Value | Unit |
---|---|---|
Molecular Formula | C4H11NS | - |
Molecular Weight | 105.2 | g/mol |
CAS Number | 21100-03-8 | - |
Density | 0.936 | g/cm³ |
Boiling Point | 175 | °C (at 760 mmHg) |
Flash Point | 59.6 | °C |
Exact Mass | 105.061 | - |
Polar Surface Area (PSA) | 64.82 | Ų |
From a chemical perspective, 4-aminobutane-1-thiol contains two reactive functional groups: a thiol group and a primary amine. The thiol group (-SH) can readily form disulfide bonds through oxidation, participate in nucleophilic substitutions, and coordinate with metal ions. The amino group (-NH2) acts as a nucleophile and can participate in various reactions including amide formation, Schiff base reactions, and nucleophilic additions.
The bifunctional nature of this molecule contributes to its versatility in chemical syntheses, as each functional group can be selectively modified under appropriate conditions. This selective reactivity makes 4-aminobutane-1-thiol a valuable building block in organic synthesis and pharmaceutical research.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-aminobutane-1-thiol, utilizing various starting materials and reaction conditions. Understanding these synthetic approaches is essential for researchers interested in producing or working with this compound.
One common method for synthesizing 4-aminobutane-1-thiol involves a reaction sequence starting with 2-(4-bromobutyl)isoindoline-1,3-dione. This precursor is reacted with potassium thioacetate in anhydrous tetrahydrofuran (THF). The mixture is typically refluxed for approximately 24 hours to achieve the desired transformation. This approach takes advantage of the nucleophilic substitution of the bromo group by the thioacetate, followed by subsequent deprotection steps to reveal both the thiol and amino functionalities.
Another synthetic pathway may involve the reduction of appropriate nitrile or amide derivatives containing a protected thiol group. After the reduction step, deprotection of the thiol group yields the target compound. These synthetic strategies often require careful control of reaction conditions to prevent undesired side reactions, particularly oxidation of the thiol group to form disulfides.
For industrial or larger-scale production, the synthesis of 4-aminobutane-1-thiol is typically optimized for higher yields and purity. These processes often employ continuous flow reactors, which offer advantages in terms of reaction control, safety, and scalability compared to batch processes. The industrial methods may also incorporate various purification techniques, including distillation, crystallization, and chromatography, to ensure high-purity products suitable for commercial applications.
Applications and Research Significance
4-Aminobutane-1-thiol has found significant utility in various scientific and industrial applications due to its unique structural features and reactivity profile. The compound's bifunctional nature makes it particularly valuable in diverse research contexts.
In chemical synthesis, 4-aminobutane-1-thiol serves as a versatile precursor for the development of more complex molecules, especially in pharmaceutical research and development. The presence of both thiol and amino groups allows for selective functionalization and the creation of diverse molecular architectures. These properties make it an important building block in the synthesis of bioactive compounds, including potential drug candidates.
The compound also finds applications in materials science, particularly in the development of functionalized surfaces and nanoparticles. The thiol group can form strong bonds with metal surfaces, especially gold and silver, enabling the creation of self-assembled monolayers (SAMs) with amine functionality exposed at the surface. This property is valuable in the development of biosensors, drug delivery systems, and other nanotechnology applications.
In biochemical research, 4-aminobutane-1-thiol and its derivatives can serve as tools for studying protein structure and function. The thiol group can participate in disulfide exchange reactions with proteins, while the amino group can be used for conjugation to various labels or surfaces. This dual reactivity makes it useful in protein modification, immobilization, and labeling studies.
The compound's ability to coordinate with metal ions through both its thiol and amino groups also makes it relevant in coordination chemistry and catalysis research. Metal complexes formed with 4-aminobutane-1-thiol can exhibit interesting catalytic and electronic properties that are being explored for various applications.
Derivatives and Related Compounds
The most significant derivative of 4-aminobutane-1-thiol is its hydrochloride salt, 4-aminobutane-1-thiol hydrochloride. This compound has the molecular formula C4H12ClNS and is identified by the CAS number 31098-39-2 . The hydrochloride salt is often preferred in research settings due to its enhanced stability and solubility in aqueous media compared to the free base.
4-Aminobutane-1-thiol hydrochloride has a molecular weight of 141.66 g/mol, reflecting the addition of HCl to the parent compound . This derivative maintains the core functionality of 4-aminobutane-1-thiol while offering improved handling characteristics for certain applications. The protonation of the amino group in the hydrochloride form affects the compound's reactivity profile, particularly reducing the nucleophilicity of the nitrogen atom while leaving the thiol group available for reactions.
Table 2: Comparison of 4-Aminobutane-1-thiol and its Hydrochloride Derivative
Property | 4-Aminobutane-1-thiol | 4-Aminobutane-1-thiol Hydrochloride |
---|---|---|
Molecular Formula | C4H11NS | C4H12ClNS |
Molecular Weight | 105.2 g/mol | 141.66 g/mol |
CAS Number | 21100-03-8 | 31098-39-2 |
Solubility | Less soluble in water | More soluble in water |
Stability | Less stable, prone to oxidation | More stable in storage |
Another related derivative is the hydrogen sulfate ester of 4-aminobutane-1-thiol, identified by the CAS number 21679-16-7. This compound represents another modification that alters the reactivity and properties of the parent molecule, providing additional options for researchers depending on their specific needs.
Other structural analogs of 4-aminobutane-1-thiol include homologs with different chain lengths between the amino and thiol groups, as well as compounds with modified functional groups such as secondary or tertiary amines. These structural variations expand the chemical space available for researchers and can provide fine-tuned properties for specific applications.
Research Findings and Scientific Importance
Historical research on 4-aminobutane-1-thiol dates back to publications in respected journals such as the Journal of the American Chemical Society and Recueil des Travaux Chimiques des Pays-Bas, which have documented its synthesis, characterization, and chemical properties. These early studies established the fundamental understanding of the compound's structure-property relationships and reactivity patterns.
More recent research has expanded the applications of 4-aminobutane-1-thiol in various scientific domains. The compound's influence on cell signaling pathways, gene expression, and cellular metabolism has been investigated, revealing potential biological significance. Studies have shown that it can affect cysteine proteases, which are involved in apoptosis and protein degradation—processes critical for maintaining cellular homeostasis.
At the molecular level, the mechanism of action of 4-aminobutane-1-thiol involves binding interactions with biomolecules. The thiol group can form disulfide bonds, while the amino group participates in hydrogen bonding and nucleophilic reactions. These interactions play important roles in protein stability and function, making the compound valuable for biochemical investigations.
The compound has also been explored for its potential in medicinal chemistry and drug development. The bifunctional nature of 4-aminobutane-1-thiol makes it a useful scaffold for constructing molecules with specific pharmacological properties. Research in this area continues to evolve, with new applications and derivatives being developed to address various challenges in drug design and delivery.
In materials science, the compound's ability to form self-assembled monolayers on metal surfaces has been utilized in the development of functional nanomaterials. These materials have potential applications in sensing, catalysis, and electronics, demonstrating the broad impact of 4-aminobutane-1-thiol across scientific disciplines.
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